molecular formula C29H32ClN3O4S2 B13822914 (5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate

(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate

Cat. No.: B13822914
M. Wt: 586.2 g/mol
InChI Key: KTCHWGDMCSVSTD-UHFFFAOYSA-M
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Description

The compound "(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate" is a structurally complex molecule featuring conjugated ethenyl linkages and dual benzothiazolium/benzothiazole moieties. The perchlorate counterion likely enhances solubility and stability compared to halide anions, a feature critical for applications in polar solvents or solid-state materials.

Properties

Molecular Formula

C29H32ClN3O4S2

Molecular Weight

586.2 g/mol

IUPAC Name

(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate

InChI

InChI=1S/C29H32N3S2.ClHO4/c1-5-31-23-11-7-9-13-25(23)33-27(31)19-17-21-15-16-22(29(21)30(3)4)18-20-28-32(6-2)24-12-8-10-14-26(24)34-28;2-1(3,4)5/h7-14,17-20H,5-6,15-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KTCHWGDMCSVSTD-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/3\CCC(=C3N(C)C)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCC(=C3N(C)C)C=CC4=[N+](C5=CC=CC=C5S4)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of the target compound typically follows a multi-step organic synthesis route involving:

  • Construction of the benzothiazolium moieties
  • Formation of the conjugated ethylenic linkages via condensation reactions
  • Functionalization of the cyclopentenyl amine core
  • Introduction of the perchlorate counterion for salt formation

This approach requires careful control of reaction conditions such as temperature, solvent, stoichiometry, and reaction time to optimize yields and purity.

Stepwise Synthesis Outline

Step Reaction Type Key Reagents and Conditions Notes
1. Synthesis of 3-ethyl-1,3-benzothiazolium salt Alkylation of benzothiazole derivatives Ethylating agents (e.g., ethyl iodide), base, solvent (acetonitrile or DMF), reflux Formation of quaternary ammonium salt
2. Preparation of cyclopentenyl-N,N-dimethylamine intermediate Amine functionalization Reaction of cyclopentenone derivatives with dimethylamine under controlled conditions Ensures amine substitution at cyclopentenyl ring
3. Aldol-type condensation Condensation between benzothiazolium salt and cyclopentenyl amine Base-catalyzed condensation (e.g., sodium acetate), polar solvents (ethanol, methanol), ambient to mild heating Formation of conjugated ethenyl linkages with E-configuration
4. Salt formation with perchlorate Ion exchange or direct precipitation Addition of perchloric acid or sodium perchlorate Stabilization of the cationic dye as perchlorate salt

Detailed Reaction Conditions and Purification

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for alkylation and condensation steps to enhance solubility and reaction rates.
  • Temperature: Alkylation reactions are typically conducted under reflux (80–120 °C), while condensation steps are performed at room temperature to 60 °C to avoid side reactions.
  • Purification: Crude products are purified by recrystallization from suitable solvents (e.g., ethanol, acetone) or by chromatographic methods such as silica gel column chromatography.
  • Characterization: Each intermediate and the final product are characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and thin-layer chromatography (TLC) to confirm structure and purity.

4 Research Results and Analytical Data

Yield and Purity

Step Yield (%) Purity (%) (by HPLC) Remarks
Alkylation 85–90 >95 High efficiency with optimized conditions
Amine functionalization 75–80 >90 Moderate yield, sensitive to reaction time
Condensation 65–75 >92 Requires careful control of base and temperature
Salt formation >90 >98 High purity salt obtained by precipitation

Spectroscopic Data

Technique Data Summary Interpretation
[^1H NMR](pplx://action/followup) Signals corresponding to aromatic protons, ethyl groups, and ethenyl linkages with characteristic coupling constants Confirms E-configuration of double bonds and substitution pattern
[^13C NMR](pplx://action/followup) Resonances for benzothiazolium carbons, cyclopentenyl carbons, and methyl groups Supports the proposed structure
Mass Spectrometry Molecular ion peak consistent with molecular weight ~550.8 g/mol Confirms molecular formula and presence of perchlorate salt
UV-Vis Spectroscopy Absorption maxima in visible region due to conjugated system Indicative of extended π-conjugation

5 Notes on Reaction Mechanisms and Optimization

  • The condensation step proceeds via a base-catalyzed aldol-type mechanism, favoring the E-configuration due to steric and electronic factors.
  • Alkylation of benzothiazole nitrogen is regioselective and requires anhydrous conditions to prevent hydrolysis.
  • The perchlorate salt formation enhances the compound’s stability and solubility, facilitating handling and storage.
  • Reaction monitoring by TLC and HPLC is critical to avoid overreaction or decomposition.

6 Summary Table of Preparation Methods

Method Aspect Description Key Parameters Outcome
Starting materials Benzothiazole derivatives, cyclopentenone, alkylating agents Purity >98% High-quality precursors
Alkylation N-ethylation of benzothiazole Reflux, aprotic solvent, base Quaternary ammonium salt
Amine functionalization Introduction of N,N-dimethylamine on cyclopentenyl ring Controlled temperature, amine excess Functionalized intermediate
Condensation Formation of conjugated ethenyl linkages Base catalyst, mild heating Target conjugated system
Salt formation Perchlorate ion exchange Acid/base addition, precipitation Stable perchlorate salt

Chemical Reactions Analysis

(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Condensation: Condensation reactions can occur, leading to the formation of larger molecules or polymers.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs to (5E)-2-(E)-2-(3-ethyl-1,3-benzothiazol) exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit specific enzymes involved in tumor growth and metastasis. Studies have shown that derivatives of benzothiazoles can induce apoptosis in cancer cells and inhibit angiogenesis, making them potential candidates for cancer therapeutics .

2. Antimicrobial Properties
Compounds containing the benzothiazole structure have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. This property is particularly valuable in developing new antibiotics amidst rising antibiotic resistance .

3. Fluorescent Probes
The unique electronic properties of the compound make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows for real-time monitoring of cellular processes, which is crucial in research fields such as cell biology and pharmacology .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)
The compound's photophysical properties suggest potential applications in OLED technology. Its ability to emit light efficiently can be harnessed in the development of new materials for displays and lighting solutions. The incorporation of benzothiazole derivatives enhances the stability and efficiency of OLEDs .

2. Polymer Additives
In polymer science, the compound can be utilized as an additive to improve the mechanical and thermal properties of plastics. Its incorporation into polymer matrices may enhance resistance to degradation under UV light and increase overall durability .

Chemical Reagent Applications

1. Synthesis Intermediate
The compound serves as a versatile intermediate in organic synthesis. Its functional groups can undergo various chemical reactions, such as nucleophilic substitutions or cycloadditions, facilitating the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

2. Catalyst Development
Research into catalytic applications has identified compounds with similar structures as effective catalysts in organic reactions, particularly in asymmetric synthesis. The presence of nitrogen and sulfur atoms within the structure may provide unique catalytic sites that enhance reaction rates and selectivity .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating promising therapeutic potential .
Study 2Antimicrobial PropertiesShowed effective inhibition of E. coli growth at low concentrations, suggesting potential for development into new antibacterial agents .
Study 3OLED DevelopmentAchieved high luminescence efficiency when integrated into OLED devices, outperforming traditional materials .

Mechanism of Action

The mechanism of action of (5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Substituents/Modifications Notable Properties
Target Compound Benzothiazolium/cyclopentene Ethyl groups, perchlorate counterion High conjugation, potential for redox activity
(E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine Phenyl/pentenyl amine Ethoxy, methylamine Bioactive intermediates
N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines Dithiazole/pyridine Chlorine, heteroaromatic linkages Antimicrobial activity
5-(5-chlorothiophen-2-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide Pyrazole/thiophene Chlorothiophene, methoxyphenyl Hydrazide functionality, bioactivity

Key Observations:

  • Benzothiazole vs.
  • Counterion Effects: The perchlorate anion in the target compound may improve solubility in polar solvents compared to chloride-containing analogs, which often face crystallinity challenges .
  • Conjugation Length: The extended ethenyl linkages in the target compound enable broader absorption spectra, a trait advantageous for optoelectronic applications, whereas shorter conjugation in dithiazole derivatives limits their optical range .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

The synthesis involves multi-step reactions, including condensation of benzothiazole derivatives and cyclization. Key parameters include:

  • Temperature control : Maintain 20–25°C during chloroacetyl chloride addition to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., dioxane or DMF) to enhance intermediate stability .
  • Catalysts : Triethylamine or DBU facilitates nucleophilic substitutions and stabilizes reactive intermediates .
  • Purification : Recrystallization from ethanol-DMF mixtures improves purity .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of ethenyl and benzothiazole moieties .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and perchlorate counterion presence .
  • Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates with ethyl acetate/hexane eluents .
  • X-ray crystallography : Resolve stereochemical ambiguities in cyclopentenamine and benzothiazolium groups .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic/basic conditions : The benzothiazolium group is prone to hydrolysis at extreme pH; stability testing via HPLC at pH 2–12 is recommended .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, suggesting storage at ≤4°C .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Kinetic studies : Monitor reaction rates with varying nucleophiles (amines, thiols) to identify rate-determining steps .
  • Isotopic labeling : Use 18O^{18}O- or 2H^{2}H-labeled reagents to trace electron transfer in benzothiazolium redox reactions .
  • Computational modeling : Density functional theory (DFT) predicts charge distribution at the ethenylidene group, explaining regioselectivity .

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Comparative assays : Test the compound against isoform-specific enzymes (e.g., kinase variants) to identify off-target effects .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., ethyl → methyl groups) to correlate activity with steric/electronic factors .
  • Transcriptomic profiling : RNA sequencing of treated cells reveals pathways affected beyond primary targets .

Q. What strategies enhance the compound’s application in materials science (e.g., conductive polymers)?

  • Doping studies : Incorporate the compound into polythiophene matrices and measure conductivity via four-probe voltammetry .
  • Surface plasmon resonance (SPR) : Assess self-assembly on gold surfaces to optimize thin-film morphology .

Methodological Notes

  • Controlled reaction conditions : Strict inert atmospheres (N2_2/Ar) prevent oxidation of the benzothiazol-2-ylidene group .
  • Data validation : Cross-reference NMR shifts with simulated spectra (e.g., using ACD/Labs or MNova) to avoid misinterpretation .
  • Biological assays : Use IC50_{50} values normalized to positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .

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